molecular formula C5H8O3 B563306 Methyl-d3 3-Oxobutanoate CAS No. 107694-22-4

Methyl-d3 3-Oxobutanoate

Cat. No.: B563306
CAS No.: 107694-22-4
M. Wt: 119.134
InChI Key: WRQNANDWMGAFTP-BMSJAHLVSA-N
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Description

Methyl-d3 3-Oxobutanoate, also known as trideuteriomethyl 3-oxobutanoate, is a deuterated derivative of methyl 3-oxobutanoate. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-d3 3-Oxobutanoate can be synthesized through the reaction of methanol-d4 with 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione. The reaction typically occurs in the presence of a solvent such as benzene and under reflux conditions . The yield of this reaction is approximately 38% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, advanced purification techniques, and stringent quality control measures to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl-d3 3-Oxobutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl-d3 3-Oxobutanoate is widely used in scientific research due to its deuterium labeling. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes, particularly those requiring precise isotopic labeling.

Mechanism of Action

The mechanism of action of Methyl-d3 3-Oxobutanoate involves its incorporation into various chemical and biological processes due to its isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be tracked using spectroscopic techniques, allowing researchers to study reaction mechanisms and metabolic pathways in detail. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

  • Methyl 3-oxobutanoate
  • Ethyl 3-oxobutanoate
  • Propyl 3-oxobutanoate

Comparison: Methyl-d3 3-Oxobutanoate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This isotopic substitution provides enhanced stability and allows for precise tracking in various studies. While other compounds like methyl 3-oxobutanoate and ethyl 3-oxobutanoate share similar chemical properties, they lack the isotopic labeling that makes this compound particularly valuable in research applications .

Properties

IUPAC Name

trideuteriomethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQNANDWMGAFTP-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662114
Record name (~2~H_3_)Methyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107694-22-4
Record name (~2~H_3_)Methyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl acetoacetate (250 ml) and methyl propionate (400 ml) were added to approximately 10 g of this L,L-tartaric acid/sodium bromide modified Raney Nickel in methyl propionate (under an atmosphere of argon). A small amount of acetic acid (4 ml) was then added to the resulting mixture. This reaction mixture was then added to a pressure vessel and the vessel was purged with nitrogen. The reaction vessel was pressurized to 800 psi with hydrogen and heated to 100° C. with vigorous stirring. The pressure was adjusted to 1300 psi hydrogen and stirring at 100° C. was continued for 24 hours. After cooling to room temperature, releasing the pressure in the vessel, and venting with nitrogen, the contents of the reaction vessel were carefully filtered through celite. Careful fractional distillation (3 foot packed column) first removed the methyl propionate solvent (approximately 100 mm Hg, <70° C.), next provided a mixed fraction of methyl acetoacetate and methyl (R)-3-hydroxy-butyrate (108.96 g, 8 mmHg, 60°-65° C. head temperature) and a fraction of purified methyl (R)-3-hydroxybutyrate (approximately 140 g, 8 mm Hg, 60°-65° C. head temperature). The identity of all samples were verified by proton NMR.
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
L,L-tartaric acid sodium bromide
Quantity
10 g
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reactant
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400 mL
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solvent
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4 mL
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reactant
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Synthesis routes and methods II

Procedure details

This compound is prepared by the method comprising condensation of methyl ester of acetoacetic acid, ammonia and 5-trimethylsilylfurfurol in solution of methanol. Furthermore, this compound can be obtained by condensation of methyl ester of acetoacetic acid, methyl ester of β-aminocrotonic acid and 5-trimethylsilylfurfurol in a medium of an organic solvent. The reaction is carried out under normal pressure under heating. The product is obtained in a good yield.
[Compound]
Name
methyl ester
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Synthesis routes and methods III

Procedure details

The dimethyl pyridine-3,5-dicarboxylate (m.p. 204°-206° C.) used as starting material was obtained by a similar process to that described in the second part of Example 3, using 5-nitrosalicylaldehyde (16.7 g.), potassium carbonate (13.8 g.), 1,4-dichlorobutane (25.4 g.) and diemthylformamide (300 ml.) as initial starting materials, and the 2-(4-chlorobutoxy)-5-nitrobenzaldehyde thus obtained (3.0 g., m.p. 51°-52° C.), methyl acetoacetate (2.7 g.), ammonium acetate (1.0 g.) and ethanol (30 ml.) as reactants in the subsequent reaction (the ammonium acetate and part of the methyl acetoacetate being equivalent to methyl 3-aminocrotonate).
Quantity
30 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
16.7 g
Type
reactant
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Quantity
13.8 g
Type
reactant
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Quantity
25.4 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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